8-[2-(2-bromophenoxy)ethoxy]quinoline
Description
8-[2-(2-Bromophenoxy)ethoxy]quinoline is a quinoline derivative characterized by a bromophenoxyethoxy substituent at the 8-position of the quinoline ring.
Properties
IUPAC Name |
8-[2-(2-bromophenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-7-1-2-8-15(14)20-11-12-21-16-9-3-5-13-6-4-10-19-17(13)16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAGQBNTHBRSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[2-(2-bromophenoxy)ethoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 2-(2-bromophenoxy)ethanol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
8-[2-(2-bromophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-[2-(2-bromophenoxy)ethoxy]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound can be used in studies involving the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and antiviral agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-[2-(2-bromophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance the binding affinity of the compound to its target, while the quinoline moiety can interact with the active site of the target protein. This interaction can lead to the inhibition or activation of the target protein, resulting in the desired biological effect.
Comparison with Similar Compounds
Ethoxyquinoline Derivatives with Piperidine Substituents
- 8-(2-(Piperidin-4-yl)ethoxy)quinoline hydrochloride (C₁₆H₂₁ClN₂O): Structural Differences: Replaces the bromophenoxy group with a piperidin-4-yl-ethoxy moiety. Functional Impact: Piperidine enhances basicity and enables interactions with somatostatin receptors (e.g., selective agonism of SST2) . Applications: Used in cognitive disorder treatment and receptor-targeted therapies .
- 4-(2-(Piperidin-2-yl)ethoxy)quinoline derivatives: Key Feature: Piperidine at the 4-position instead of 8-position. Activity: Demonstrates memory-enhancing properties and receptor selectivity, highlighting positional sensitivity of substituents .
Table 1: Ethoxyquinoline Derivatives with Nitrogenous Substituents
*Calculated based on molecular formulas.
Fluorinated and Halogenated Ethoxyquinolines
- 8-(2,2,2-Trifluoroethoxy)quinoline (C₁₁H₈F₃NO): Structural Contrast: Trifluoroethoxy group replaces bromophenoxyethoxy. Impact: Fluorine’s electronegativity enhances metabolic stability and influences crystal packing via C–F⋯π interactions . Applications: Used in supramolecular chemistry and metal complexation studies .
- 5-Bromo-8-methoxy-2-methylquinoline (C₁₁H₁₀BrNO): Key Differences: Bromine at position 5 and methoxy at 8-position. Activity: Bromine enhances reactivity for synthetic applications; methoxy improves solubility .
Table 2: Halogenated Quinoline Derivatives
Hybrid Quinoline Derivatives with Heterocyclic Moieties
- Quinoline–Metronidazole Hybrids (e.g., Compound 1, C₂₁H₁₆F₃N₃O₂): Structure: Combines quinoline with nitroimidazole via ethoxy linkers. Activity: Releases nitric oxide (NO), showing potent anti-leishmanial action (IC₅₀ < 1 µM) . Contrast: The target compound lacks NO-donating groups, suggesting divergent mechanisms.
- Triazole–Quinoline Conjugates (e.g., 12c, C₂₃H₂₀F₄N₄O₂): Feature: Triazole and trifluoromethyl groups at specific positions. Antiviral Activity: High selectivity index (SI > 50) against SARS-CoV-2 due to fluorine’s electronic effects .
Table 3: Hybrid Quinoline Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
